
Methyl O-cyclopentyl-L-serinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl O-cyclopentyl-L-serinate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclopentyl group attached to the serine moiety, which is further esterified with a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl O-cyclopentyl-L-serinate typically involves the esterification of L-serine with methanol in the presence of an acid catalyst. The process begins with the protection of the amino group of L-serine using a suitable protecting group such as tert-butoxycarbonyl (Boc). The protected serine is then reacted with cyclopentanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the cyclopentyl ester. Finally, the protecting group is removed to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl O-cyclopentyl-L-serinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Cyclopentyl carboxylic acid derivatives.
Reduction: Cyclopentyl alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl O-cyclopentyl-L-serinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving serine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotective studies.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its unique structural properties
Mécanisme D'action
The mechanism of action of Methyl O-cyclopentyl-L-serinate involves its interaction with specific molecular targets in biological systems. The compound is known to interact with enzymes involved in serine metabolism, thereby influencing various biochemical pathways. It may also exhibit neuroprotective effects by modulating oxidative stress and inflammation pathways .
Comparaison Avec Des Composés Similaires
Cyclopentyl methyl ether: Another cycloalkane with similar structural features but different functional groups.
Cyclopentanol: A simpler cycloalkane with a hydroxyl group instead of an ester.
L-serine methyl ester: A non-cyclic ester derivative of serine.
Uniqueness: Methyl O-cyclopentyl-L-serinate is unique due to its combination of a cyclopentyl ring and a serine-derived ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H17NO3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-cyclopentyloxypropanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-13-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m0/s1 |
Clé InChI |
UJHIPGNKHREBDF-QMMMGPOBSA-N |
SMILES isomérique |
COC(=O)[C@H](COC1CCCC1)N |
SMILES canonique |
COC(=O)C(COC1CCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



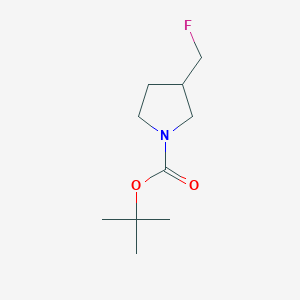

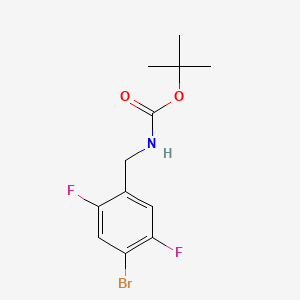
![2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid](/img/structure/B13498872.png)
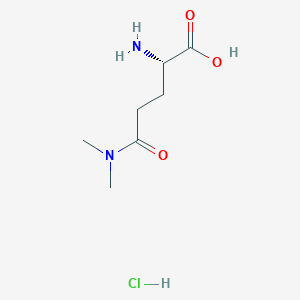
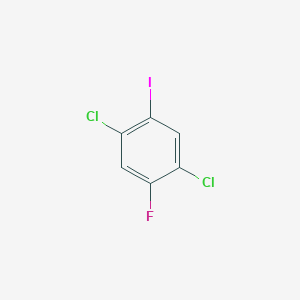
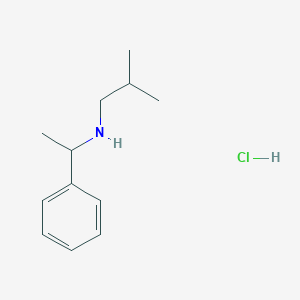
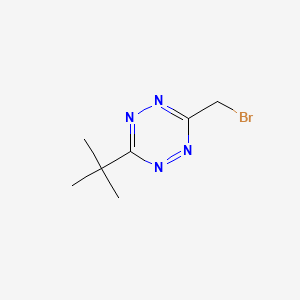
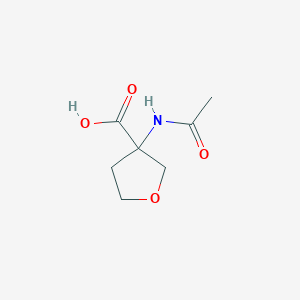
![5-Azaspiro[2.4]heptan-7-one](/img/structure/B13498921.png)
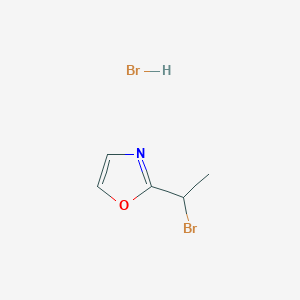
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
![(3S)-1-[(2-ethoxyphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13498942.png)
